molecular formula C19H19ClN4O3 B2517042 7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941999-43-5

7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2517042
CAS No.: 941999-43-5
M. Wt: 386.84
InChI Key: HHUFJYWASCDBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications

Immunomodulatory Effects

Research by Nagahara et al. (1990) focused on synthesizing novel analogues of purine nucleosides, exploring their immunomodulatory effects. They found that certain guanosine analogues, similar in structure to the compound , exhibited significant immunoactivity. These compounds were notably effective in enhancing natural killer cell cytotoxicity and provided protection against viruses in mice, suggesting potential applications in immunotherapy (Nagahara et al., 1990).

Antiasthmatic Properties

A study by Bhatia et al. (2016) synthesized xanthene derivatives, which are structurally related to the compound of interest, for their potential antiasthmatic activity. They found that these derivatives showed significant vasodilator activity, indicating potential utility in developing new anti-asthmatic agents (Bhatia et al., 2016).

Synthesis and Structural Analysis

Simo et al. (1998) described the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, closely related to the compound . This research contributes to the understanding of the structural and synthetic aspects of such compounds (Simo et al., 1998).

Psychotropic Activity

Chłoń-Rzepa et al. (2013) explored derivatives of purine-2,6-dione for their potential psychotropic activity, particularly as ligands for serotonin receptors. This research indicates the potential of purine derivatives in developing treatments for psychiatric conditions (Chłoń-Rzepa et al., 2013).

Adenosine Receptor Affinity

Research by Harden et al. (1991) focused on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which share structural similarities with the compound of interest. They evaluated these compounds for their affinity to A1 adenosine receptors, demonstrating potential applications in modifying adenosine receptor-mediated processes (Harden et al., 1991).

Properties

IUPAC Name

7-(4-chlorophenyl)-4-methyl-2-pentylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-3-4-5-10-23-17(25)15-16(22(2)19(23)26)21-18-24(15)11-14(27-18)12-6-8-13(20)9-7-12/h6-9,11H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUFJYWASCDBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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